molecular formula C12H18N4O2 B1375847 Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate CAS No. 946497-95-6

Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate

Cat. No. B1375847
M. Wt: 250.3 g/mol
InChI Key: GEEYXEHYZYEWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate derivatives have shown significant antifungal activity. A study by Maruoka et al. (2008) synthesized a series of derivatives that were active against Candida albicans with MIC ≤ 25 μg/mL in vitro, indicating potential for antifungal applications (Maruoka et al., 2008).

Supramolecular Chemistry

This compound and its derivatives have been studied for their supramolecular chemistry properties. Trilleras et al. (2008) observed hydrogen-bonded structures and significant differences in these structures due to minor changes in remote substituents (Trilleras et al., 2008).

Synthesis of Acetyl-CoA Carboxylase Inhibitors

In the synthesis of acetyl-CoA carboxylase inhibitors, a derivative of tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate has been utilized. Huard et al. (2012) reported the synthesis of these inhibitors, demonstrating its potential in medicinal chemistry applications (Huard et al., 2012).

Chemical Transformations and Catalysis

The compound has been studied in the context of chemical transformations and catalysis. Galeotti et al. (2022) explored its use in manganese-catalyzed C(sp3)–H functionalization, which is relevant for organic synthesis and pharmaceutical applications (Galeotti et al., 2022).

Molecular Conformation Studies

Research by Trilleras et al. (2008) on molecular conformations of derivatives showed the impact of substituent variations on molecular structures, which is crucial in understanding drug design and material science (Trilleras et al., 2008).

Cascade Ring-Opening/Cyclization Reactions

Tang et al. (2022) reported a cascade ring-opening/cyclization reaction of spiro(nitrocyclopropane)oxindoles with this compound, leading to the synthesis of pyrazolo[3,4-b]indoles, which are important in the development of new pharmaceuticals (Tang et al., 2022).

Synthesis of Benzimidazole Derivatives

Ozelcaglayan et al. (2012) synthesized a new benzimidazole unit using a derivative of tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate, showing its utility in the creation of novel polymers with potential electronic applications (Ozelcaglayan et al., 2012).

properties

IUPAC Name

tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-11(2,3)18-10(17)16-6-7-8(12(16)4-5-12)14-15-9(7)13/h4-6H2,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYXEHYZYEWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C13CC3)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857173
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate

CAS RN

946497-95-6
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate
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Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate
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Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate
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Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate
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Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate

Citations

For This Compound
1
Citations
DN Deaton, CD Haffner, BR Henke, MR Jeune… - Bioorganic & Medicinal …, 2018 - Elsevier
Starting from 4-amino-8-quinoline carboxamide lead 1a and scaffold hopping to the chemically more tractable quinazoline, a systematic exploration of the 2-substituents of the …
Number of citations: 14 www.sciencedirect.com

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